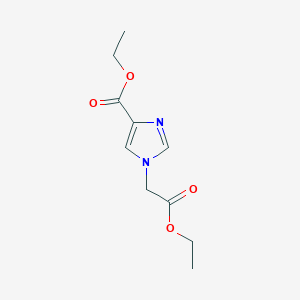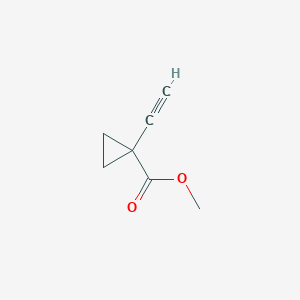
ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate (EECC) is an organic compound with a unique and versatile structure that has been the subject of numerous studies in the scientific community. It is a derivative of imidazole and is composed of a nitrogen atom, two oxygen atoms, and an ethyl group. EECC has been used in a variety of research applications ranging from drug development to biochemistry. It has been shown to have a wide range of biochemical and physiological effects, as well as a variety of advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure allows for the introduction of different functional groups, leading to the formation of complex molecules with potential pharmacological activities .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. By modifying the ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate structure, scientists can develop new antimicrobial agents that could be effective against resistant strains of bacteria .
Enzyme Inhibition
The compound has been used to create inhibitors for enzymes like lipases and ureases. These inhibitors have applications in treating diseases where the regulation of such enzymes is necessary, such as certain digestive disorders and infections .
Agricultural Chemicals
Due to its biological activity, this compound and its derivatives can be used to develop new pesticides or herbicides, offering a more targeted approach to pest control in agriculture .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool for constructing diverse organic compounds with specific desired properties .
Material Science
The compound’s derivatives could be used in the development of new materials with unique properties, such as conducting polymers or materials with specific optical characteristics, which could have applications in electronics and photonics .
properties
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-9(13)6-12-5-8(11-7-12)10(14)16-4-2/h5,7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKBCNQBNHLQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)


![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1433795.png)